IRAK4i-2

Description

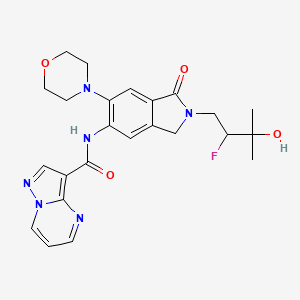

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H27FN6O4 |

|---|---|

Molecular Weight |

482.5 g/mol |

IUPAC Name |

N-[2-(2-fluoro-3-hydroxy-3-methylbutyl)-6-morpholin-4-yl-1-oxo-3H-isoindol-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C24H27FN6O4/c1-24(2,34)20(25)14-30-13-15-10-18(19(11-16(15)23(30)33)29-6-8-35-9-7-29)28-22(32)17-12-27-31-5-3-4-26-21(17)31/h3-5,10-12,20,34H,6-9,13-14H2,1-2H3,(H,28,32) |

InChI Key |

AUYCSWFYKYVCLD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(CN1CC2=CC(=C(C=C2C1=O)N3CCOCC3)NC(=O)C4=C5N=CC=CN5N=C4)F)O |

Origin of Product |

United States |

Molecular Mechanisms of Irak4i 2 Action

Targeting of IRAK4 Kinase Activity by IRAK4i-2

IRAK4 possesses intrinsic kinase activity that is essential for its function in initiating downstream signaling. nih.gov IRAK4 inhibitors, including compounds likely related to this compound, primarily exert their effects by targeting this kinase domain. researchgate.net Inhibition of IRAK4 kinase activity disrupts the phosphorylation events required for signal propagation through the MyD88-dependent pathway. nih.govaai.org

Interference with IRAK4 Autophosphorylation

A critical step in the activation of IRAK4 is its autophosphorylation, which occurs through an intermolecular reaction, often enhanced by the high local concentration of IRAK4 within the assembled Myddosome complex. nih.govbiorxiv.orgnih.gov This trans-autophosphorylation is required for the full catalytic activity of IRAK4. nih.gov Studies have identified key residues in the activation loop of IRAK4, such as Thr-342, Thr-345, and Ser-346, whose phosphorylation is necessary for full activity. nih.gov this compound, as an IRAK4 kinase inhibitor, is expected to interfere with this autophosphorylation process by binding to the kinase domain and preventing the transfer of phosphate (B84403) groups. Research on other IRAK4 inhibitors has shown that they can repress IRAK4 phosphorylation. nih.gov By blocking autophosphorylation, this compound would prevent IRAK4 from reaching its fully active state, thereby attenuating downstream signaling.

Impact on Downstream Kinase Activation (e.g., AKT, p38)

The activation of IRAK4 within the Myddosome leads to the phosphorylation and activation of downstream kinases, including IRAK1 and IRAK2, which subsequently engage with TRAF6 to activate pathways involving NF-κB and Mitogen-Activated Protein Kinases (MAPKs) such as p38 and AKT. wikipedia.orgmdpi.comnih.govresearchgate.netashpublications.orgaai.org IRAK4 kinase activity is crucial for the phosphorylation and activation of IRAK1 and IRAK2. frontiersin.orgnih.govpnas.orgnih.gov Inhibition of IRAK4 by this compound is expected to impair the phosphorylation and activation of these downstream IRAK proteins. Consequently, the signaling cascade leading to the activation of MAPKs like p38 and kinases like AKT is disrupted. researchgate.netnih.govjneurosci.org Studies using IRAK4 inhibitors have demonstrated a reduction in the phosphorylation levels of both AKT and p38. nih.gov For instance, blockade of IRAK4 in stimulated human myeloid cells nullified the signaling of IRAK4, AKT, and baseline p38. nih.gov This indicates that this compound's inhibition of upstream IRAK4 kinase activity effectively prevents the activation of these key downstream signaling molecules.

Data on the impact of IRAK4 inhibition on downstream kinases can be illustrated by findings from studies using IRAK4 inhibitors:

| Downstream Kinase | Effect of IRAK4 Inhibition | Reference |

| IRAK4 | Reduced/Nullified Phosphorylation | nih.govaai.org |

| AKT | Reduced/Nullified Phosphorylation | nih.gov |

| p38 MAPK | Reduced/Nullified Phosphorylation | nih.govjneurosci.org |

| ERK MAPK | Generally unaffected | nih.govjneurosci.org |

| NF-κB | Generally unaffected at the level of IκB degradation in some contexts | nih.gov |

Note: The effects on ERK and NF-κB can vary depending on the specific stimulus and cell type. nih.gov

Modulation of Myddosome Complex Formation and Stability by this compound

The Myddosome is a dynamic supramolecular organizing center whose assembly is initiated by the recruitment of MyD88 to activated receptors, followed by the hierarchical recruitment of IRAK4, and then IRAK1 and/or IRAK2. nih.govcellsignal.combiorxiv.orgnih.gov This complex formation is mediated by interactions between the death domains (DDs) of these proteins. wikipedia.orgnih.govbiorxiv.orgnih.gov IRAK4 plays a central scaffolding role in the Myddosome assembly, as its presence is required for the recruitment of IRAK1 and IRAK2. nih.govnih.gov this compound can modulate the formation and stability of this complex.

Disruption of IRAK4-MyD88-IRAK1/IRAK2 Interactions

MyD88 recruits IRAK4 through death domain interactions, forming a foundational complex to which IRAK1 and IRAK2 are subsequently recruited, also via interactions with IRAK4. nih.govbiorxiv.orgnih.gov The crystal structure of the MyD88:IRAK4:IRAK2 death domain complex reveals a helical oligomer, highlighting the ordered assembly. nih.govrcsb.org While the initial MyD88:IRAK4 interaction is primarily mediated by death domains and may not be directly disrupted by IRAK4 kinase inhibition alone, IRAK4's kinase activity and subsequent autophosphorylation play a role in regulating the later stages of Myddosome assembly, particularly the incorporation of IRAK1 and IRAK2. biorxiv.org By inhibiting IRAK4 kinase activity, this compound can interfere with the conformational changes and phosphorylation events that facilitate the stable incorporation and activation of IRAK1 and IRAK2 within the Myddosome. Interestingly, some studies suggest that in the absence of IRAK4 kinase activity, the recruitment of IRAK1 to the myddosome might even be enhanced, possibly due to increased complex stability or reduced IRAK1 degradation, although these recruited IRAK1 molecules may not be active. frontiersin.orgresearchgate.net This suggests that this compound's primary impact on complex interactions might be on the functional assembly and activation of downstream components rather than complete structural disruption of the initial MyD88-IRAK4 core.

Influence on TRAF6 Recruitment and Activation

TRAF6 is an E3 ubiquitin ligase that is recruited to the Myddosome through interactions with IRAK1 and IRAK2, which contain TRAF6 binding motifs in their C-terminal domains. wikipedia.orgmdpi.comnih.govfrontiersin.orgaai.orgpnas.org IRAK4, lacking a C-terminal domain, does not directly interact with TRAF6. mdpi.comnih.gov The recruitment and activation of TRAF6 are dependent on the prior activation and post-translational modification (including ubiquitination) of IRAK1 and IRAK2, processes that are initiated by IRAK4 kinase activity. frontiersin.orgpnas.orgaai.org By inhibiting IRAK4 kinase activity, this compound is expected to impair the phosphorylation and activation of IRAK1 and IRAK2, thereby reducing their ability to recruit and activate TRAF6. frontiersin.orgaai.org Reduced TRAF6 recruitment and activation would consequently attenuate the downstream ubiquitination events required for the activation of TAK1 and the subsequent activation of NF-κB and MAPK pathways. wikipedia.orgnih.govfrontiersin.orgresearchgate.net

Differential Effects of this compound on Kinase and Scaffolding Functions of IRAK4

IRAK4 serves a dual role in innate immune signaling: it acts as a kinase, phosphorylating downstream substrates, and it functions as a scaffolding protein, facilitating the assembly of the Myddosome complex through death domain interactions. wikipedia.orgnih.govbiorxiv.org Genetic studies have shown that while IRAK4 kinase activity is crucial for signal transduction, the scaffolding function mediated by its death domain interaction with MyD88 is absolutely essential for the formation of the Myddosome and subsequent signaling. wikipedia.orgnih.govbiorxiv.orgnih.gov this compound, as a kinase inhibitor, primarily targets the catalytic activity of IRAK4. This means its most direct effect is on the phosphorylation events mediated by IRAK4. While inhibiting the kinase activity has significant downstream consequences on signaling and can indirectly affect the functional integrity and dynamics of the Myddosome, it may not completely abolish the scaffolding function of IRAK4, particularly the initial death domain interactions with MyD88 that nucleate the complex assembly. biorxiv.org Some research suggests that IRAK4 kinase inhibition does not perturb the initial IRAK4 oligomerization or the formation of the MyD88:IRAK4 complex, but rather regulates downstream stages involving the incorporation and activation of IRAK1/2/3. biorxiv.org This indicates that this compound likely differentiates between these two functions, primarily blocking the kinase activity while potentially leaving the scaffolding capacity, at least in terms of initial complex formation, relatively intact. The impact on scaffolding might be more pronounced in the later stages of Myddosome maturation and the recruitment of downstream effectors like TRAF6, which are dependent on IRAK4 kinase-mediated events. biorxiv.org

Kinase-Dependent Inhibition of Signaling

The kinase activity of IRAK4 is fundamental to the propagation of signals from the activated TLR and IL-1R complex. Upon recruitment to the myddosome, IRAK4 undergoes autophosphorylation and also phosphorylates downstream substrates, most notably IRAK1 and IRAK2. This phosphorylation is crucial for activating the kinase activity of IRAK1 and IRAK2 and facilitating their subsequent interactions with other signaling molecules, such as TRAF6. TRAF6, an E3 ubiquitin ligase, is then activated and promotes the ubiquitination of various targets, including itself and IRAK1, which is necessary for recruiting downstream kinases like TAK1 and the IKK complex. The activation of TAK1 and IKK ultimately leads to the phosphorylation and degradation of IκB, releasing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those encoding cytokines and chemokines. The MAPK pathway is also activated through this cascade, further contributing to inflammatory responses.

As a reversible kinase inhibitor, this compound is expected to compete with ATP for binding to the active site of the IRAK4 kinase domain. By occupying this site, this compound would prevent the phosphorylation of IRAK4 itself and its downstream substrates like IRAK1 and IRAK2. This blockade of phosphorylation events would disrupt the sequential activation of kinases within the signaling cascade (TRAF6, TAK1, IKK), thereby inhibiting the downstream activation of NF-κB and MAPK pathways and the subsequent production of inflammatory mediators. Research findings on other IRAK4 kinase inhibitors support this mechanism, demonstrating reduced phosphorylation of downstream targets and decreased cytokine production in response to TLR/IL-1R stimulation. For instance, studies with other IRAK4 inhibitors have shown inhibition of LPS-induced TNF-α and IL-6 production in peripheral blood mononuclear cells (PBMCs).

Impact of Irak4i 2 on Immune and Inflammatory Cell Signaling

Regulation of Pro-inflammatory Cytokine and Chemokine Production by IRAK4i-2

Suppression of CCL2, CCL5, and IFN-γ Release

Studies have shown that this compound can suppress the release of certain chemokines and cytokines involved in inflammation. For instance, in human macrophages stimulated with SARS-CoV-2 Spike protein, IRAK4 inhibition blunted inflammatory reprogramming, leading to a reduction in monokines, including CCL2 nih.govnih.gov. While the provided search results specifically mention CCL2 and general inflammatory markers, direct evidence for the suppression of CCL5 and IFN-γ release specifically by this compound in the context of the provided search results is less explicit. However, related research indicates that IRAK4 inhibition can affect pathways involving IRF5 and IRF7, which are implicated in inflammatory responses and the production of various cytokines researchgate.netnih.gov. CCL5 expression can be regulated by NF-κB, a pathway influenced by IRAK4 signaling mdpi.com. IFN-γ is a key inflammatory cytokine, and while not directly linked to this compound in the provided snippets, its production is part of the broader immune response that IRAK4 inhibition aims to modulate.

Effects of this compound on Immunometabolism

Immunometabolism, the interplay between immune function and metabolic processes, is significantly impacted by this compound. Inflammatory responses in immune cells, particularly macrophages, are often associated with a shift towards aerobic glycolysis, known as the Warburg effect dovepress.comfrontiersin.org. This compound has been shown to influence this metabolic shift.

Effects of this compound on Immunometabolism

Rebalancing of Oxidative Phosphorylation over Glycolysis

This compound has been observed to rebalance (B12800153) cellular metabolism by favoring oxidative phosphorylation (OXPHOS) over glycolysis researchgate.netnih.govnih.gov. In SARS-CoV-2 Spike protein-stimulated macrophages, IRAK4i treatment coupled with the suppression of inflammatory markers was associated with a rebalancing of oxidative phosphorylation over metabolic activity nih.govnih.gov. This metabolic adaptation promoted by IRAK4i was shown to occur, in part, by constraining key glycolytic regulators and reversing the buildup of certain metabolites nih.govnih.gov. Similarly, in rheumatoid arthritis (RA) macrophages and fibroblasts, IRAK4i therapy negated the TLR7-potentiated metabolic rewiring that shifted the profile towards glycolysis and away from oxidative phosphorylation researchgate.netnih.gov. While IRAK4i strongly interferes with glycolytic rewiring, its capacity to potentiate oxidative phosphorylation in RA macrophages may be more limited nih.gov.

Impact on Glycolytic Regulators (e.g., PFKBF3, HIF1α, cMYC, LDHA)

This compound influences the expression and activity of several key regulators of glycolysis. Studies in SARS-CoV-2 Spike protein-stimulated macrophages demonstrated that IRAK4i constrained the expression of PFKBF3, HIF1α, cMYC, and LDHA nih.govnih.gov. These molecules are known to promote glycolytic activity. Similarly, in RA macrophages and fibroblasts, IRAK4i negated the upregulation of HIF1α, cMYC, and LDHA, which were responsible for TLR7-potentiated metabolic rewiring researchgate.netnih.gov. HIF1α and cMYC are considered master regulators amplified by TLR7 signaling and disrupted by IRAK4i therapy in these cells nih.gov. The inhibition of HIF1α and cMYC was also capable of mitigating the TLR7-induced inflammatory imprint in RA macrophages and fibroblasts researchgate.net.

Alterations in Metabolite Accumulation (e.g., lactate (B86563), citrate (B86180), succinate)

This compound treatment leads to alterations in the accumulation of certain metabolites. In SARS-CoV-2 Spike protein-activated macrophages, IRAK4i therapy resulted in decreased lactate expression and the reversal of citrate and succinate (B1194679) buildup nih.govnih.gov. This suggests that IRAK4 inhibition helps to normalize the disrupted tricarboxylic acid (TCA) cycle often observed in activated immune cells frontiersin.orgmdpi.com. In RA macrophages and fibroblasts, IRAK4i therapy also negated the increased lactate secretion driven by TLR7 activation researchgate.netnih.gov. While TLR7 activation did not consistently downregulate citrate or succinate secretion in RA macrophages and fibroblasts, IRAK4i counteracted the Spike protein-mediated suppression of oxidative phosphorylation by repressing citrate and succinate buildup in macrophages nih.govnih.gov.

This compound Influence on Specific Immune Cell Subsets

The effects of this compound are particularly notable in specific immune cell subsets, such as macrophages.

Macrophage Inflammatory and Glycolytic Reprogramming

Macrophages undergo significant inflammatory and metabolic reprogramming in response to various stimuli, such as viral proteins or TLR ligands nih.govnih.govnih.gov. This reprogramming often involves a shift towards a pro-inflammatory state characterized by increased glycolysis frontiersin.org. This compound has been shown to counteract this reprogramming. In human macrophages stimulated with SARS-CoV-2 Spike protein, IRAK4i therapy disrupted the inflammatory and glycolytic imprints triggered by the protein nih.govnih.gov. This involved blunting inflammatory reprogramming through pathways like IRF5 and IRF7 and rebalancing metabolism by constraining glycolytic intermediates and reversing metabolite accumulation nih.govnih.gov. In RA macrophages and fibroblasts, IRAK4i treatment also disrupted the TLR7-potentiated metabolic rewiring, effectively obstructing glycolytic and inflammatory phenotypes researchgate.netnih.gov. This indicates that this compound can rebalance the metabolic malfunction in these cells researchgate.net.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not found |

| CCL2 | 135651664 guidetopharmacology.org |

| CCL5 | 631170 lipidmaps.org |

| IFN-γ | 178101666 guidetopharmacology.org, 171687998 nih.gov, 172875271 nih.gov |

| PFKBF3 | Not found |

| HIF1α | Not found |

| cMYC | Not found |

| LDHA | Not found |

| Lactate | 91435 nih.gov |

| Citrate | 31348 nih.gov |

| Succinate | 160419 nih.gov |

Interactive Data Tables

Based on the research findings, here are some potential data points that could be presented in interactive tables if specific numerical data were consistently available across sources:

Table 1: Effect of this compound on Inflammatory Mediators in Stimulated Macrophages

| Stimulus | Mediator | Control Level | This compound Treatment Level | Percentage Change |

| SARS-CoV-2 Spike Protein | CCL2 | Data varies | Reduced | Data varies |

| SARS-CoV-2 Spike Protein | IL-6 | Data varies | Reduced | Data varies |

| SARS-CoV-2 Spike Protein | IL-8 | Data varies | Reduced | Data varies |

| SARS-CoV-2 Spike Protein | TNFα | Data varies | Reduced | Data varies |

Note: Specific numerical data for "Control Level," "this compound Treatment Level," and "Percentage Change" would require access to the raw data from the cited studies.

Table 2: Impact of this compound on Glycolytic Regulators in Stimulated Cells

| Cell Type | Stimulus | Regulator | Control Expression | This compound Treatment Expression | Effect (e.g., Reduced, Negated) |

| Human Macrophages | Spike Protein | PFKBF3 | Data varies | Constrained | Constrained |

| Human Macrophages | Spike Protein | HIF1α | Data varies | Constrained | Constrained |

| Human Macrophages | Spike Protein | cMYC | Data varies | Constrained | Constrained |

| Human Macrophages | Spike Protein | LDHA | Data varies | Constrained | Constrained |

| RA Macrophages & FLS | TLR7 | HIF1α | Upregulated | Negated | Negated |

| RA Macrophages & FLS | TLR7 | cMYC | Upregulated | Negated | Negated |

| RA Macrophages & FLS | TLR7 | LDHA | Upregulated | Negated | Negated |

Note: Specific numerical data for expression levels would require access to the raw data from the cited studies.

Table 3: Effect of this compound on Metabolite Accumulation in Stimulated Cells

| Cell Type | Stimulus | Metabolite | Control Level | This compound Treatment Level | Effect (e.g., Reduced, Reversed) |

| Human Macrophages | Spike Protein | Lactate | Data varies | Decreased | Decreased |

| Human Macrophages | Spike Protein | Citrate | Accumulated | Reversed | Reversed |

| Human Macrophages | Spike Protein | Succinate | Accumulated | Reversed | Reversed |

| RA Macrophages | TLR7 | Lactate | Increased | Negated | Negated |

Note: Specific numerical data for metabolite levels would require access to the raw data from the cited studies.

Fibroblast Metabolism in Inflammatory Responses

Fibroblasts are key players in inflammatory responses, contributing to tissue remodeling and the production of inflammatory mediators. Recent research has highlighted the connection between glycolysis and the inflammatory response in fibroblasts, particularly in conditions like rheumatoid arthritis (RA). Studies investigating the impact of IRAK4 inhibition on fibroblast metabolism in the context of inflammation have demonstrated significant effects.

An IRAK4 inhibitor has been shown to mitigate joint inflammation by rebalancing metabolic malfunction in RA fibroblasts. TLR7-mediated immunometabolism in RA fibroblasts involves a metabolic rewiring characterized by increased glycolysis. This metabolic shift is associated with elevated levels of key glycolytic enzymes and transporters. Research indicates that IRAK4 inhibition can negate this TLR7-potentiated metabolic rewiring in RA fibroblasts. nih.govnih.govresearchgate.net

Specific findings indicate that in TLR7-activated RA fibroblasts, there is potentiated transcription of genes including GLUT1, HIF1α, cMYC, HK2, and LDHA, leading to higher lactate production. Treatment with an IRAK4 inhibitor nullified these increases. nih.gov This suggests that IRAK4 signaling is involved in driving the glycolytic phenotype observed in inflammatory fibroblasts. The blockade of IRAK4 and its interconnected intermediates can rebalance the metabolic malfunction by obstructing glycolytic and inflammatory phenotypes in RA fibroblasts. nih.govnih.govresearchgate.net

| Gene/Metabolite | Effect of TLR7 Activation in RA Fibroblasts | Effect of IRAK4 Inhibition on TLR7-Activated RA Fibroblasts |

| GLUT1 Transcription | Potentiated | Nullified |

| HIF1α Transcription | Potentiated | Nullified |

| cMYC Transcription | Potentiated | Nullified |

| HK2 Transcription | Potentiated | Nullified |

| LDHA Transcription | Potentiated | Nullified |

| Lactate Production | Higher | Nullified |

Th17 Cell Differentiation and Cytokine Production

T helper 17 (Th17) cells are a subset of T lymphocytes that play a critical role in host defense against extracellular pathogens and are also implicated in the pathogenesis of various autoimmune and inflammatory diseases through the production of cytokines, notably IL-17. The differentiation of naive CD4+ T cells into Th17 cells is influenced by specific cytokine environments, including IL-1β and IL-23. nih.govnih.govfrontiersin.org

IRAK4 kinase activity is essential for efficient Th17 differentiation and the subsequent production of Th17-associated cytokines. Studies using models with reduced IRAK4 kinase activity have demonstrated impaired Th17 responses. For instance, inactivation of IRAK4 kinase in mice resulted in significantly reduced antigen-specific CD4+ T cell-mediated IL-17 production. nih.gov

The requirement for IRAK4 kinase activity in Th17 differentiation is linked to its role in regulating the expression of the IL-23 receptor. The absence of IRAK4 kinase activity has been shown to block the induction of IL-23 receptor expression during differentiation and its continuous expression upon IL-23 stimulation. nih.gov This impaired IL-23 receptor expression consequently leads to defective STAT3 activation and reduced Th17 cytokine expression in response to IL-23. nih.gov Furthermore, the impaired Th17 cytokine expression observed in the absence of IRAK4 kinase activity appears to be completely dependent on IL-1 signaling, highlighting the critical role of IL-1-mediated IRAK4 kinase activity in this process. nih.gov

Monocyte Responses to TLR Agonists

Monocytes are crucial innate immune cells that respond to pathogen-associated molecular patterns (PAMPs) via TLRs, leading to the production of pro-inflammatory cytokines and the initiation of immune responses. IRAK4 is a key mediator in the signaling pathways downstream of most TLRs (with the exception of TLR3), forming part of the MyD88-dependent signaling complex known as the myddosome. frontiersin.orgnih.gov

IRAK4 plays a critical role in TLR-induced inflammatory responses in monocytes. Chemical inhibition of IRAK4 kinase activity has been shown to impact the response of human monocytes to TLR agonists. Following stimulation with TLR7/8 agonists, IRAK4 inhibition can abolish the translocation of interferon regulatory factor 5 (IRF5) to the nucleus, thereby preventing IRF5 binding to and activation of inflammatory cytokine promoters. nih.govnih.gov IRAK4 inhibition has also been observed to block the phosphorylation of IKKβ, an upstream activator of IRF5. nih.govnih.gov

Interestingly, while IRAK4 inhibition impacts IRF5 activation and cytokine production, it has been noted that it does not necessarily block the nuclear translocation of NF-κB in human monocytes, which is a key transcription factor in TLR signaling. nih.govnih.gov This suggests a differential reliance on IRAK4 kinase activity for the activation of different downstream pathways in human monocytes.

Studies comparing IRAK4 kinase inhibitors with IRAK4 degraders in human monocytes stimulated with TLR7/8 agonists have indicated that IRAK4 degradation leads to a significantly broader inhibition of cytokines (such as IL-6, TNFα, IL-8, and IL-1β) compared to selective IRAK4 kinase inhibition. aai.org This suggests that both the kinase and scaffolding functions of IRAK4 contribute to the full spectrum of TLR-mediated cytokine responses in monocytes. aai.org

| Signaling Event | Effect of IRAK4 Inhibition in Human Monocytes (TLR7/8 Agonist) |

| IRF5 Nuclear Translocation | Abolished |

| IRF5 Promoter Binding/Activation | Prevented |

| IKKβ Phosphorylation | Blocked |

| NF-κB Nuclear Translocation | Not Blocked |

| Cytokine Production (e.g., IL-6, TNFα, IL-8, IL-1β) | Inhibited (Broader inhibition with degradation vs. kinase inhibition) aai.org |

Preclinical Research and Disease Models of Irak4i 2

Studies in Autoimmune and Inflammatory Disease Models

IRAK4 plays a critical role in the inflammatory cascades that drive numerous autoimmune and inflammatory conditions. kymeratx.comfrontiersin.orgresearchgate.net Preclinical research has focused on evaluating the impact of IRAK4 inhibition in various animal models representative of these diseases.

Rheumatoid Arthritis Models (e.g., collagen-induced arthritis)

Studies in models of rheumatoid arthritis (RA), such as collagen-induced arthritis (CIA), have demonstrated the potential therapeutic benefit of IRAK4 inhibition. IRAK4 inhibitors have shown efficacy in attenuating RA disease activity in these models. acrabstracts.orgnih.govresearchgate.netresearchgate.net Research indicates that IRAK4 inhibition can block TLR7-induced activation of macrophages and fibroblast-like synoviocytes (FLS), key cell types involved in RA pathogenesis. researchgate.net Furthermore, IRAK4 inhibition has been shown to disrupt osteoclastogenesis, a process contributing to bone erosion in RA. researchgate.net

In the CIA model, IRAK4 inhibitor therapy attenuated disease activity by restraining the migration of inflammatory cells, including macrophages, fibroblasts, and T cells, into the joints. researchgate.net It also negated the expression of a wide range of monokines and lymphokines, such as IL-12, MIP2, IRF5, and Th1/Th17 cytokines. researchgate.net Comparisons with existing therapies like TNF inhibitors or anti-IL-6R treatments in certain arthritis models suggested that IRAK4 inhibition could offer superior efficacy by more broadly impacting inflammatory cell migration and cytokine expression. researchgate.net

Inflammatory Bowel Disease Models

Preclinical studies in models of inflammatory bowel disease (IBD), such as DSS-induced colitis, have investigated the potential of IRAK4 inhibitors. acs.orgresearchgate.netmdpi.com Research suggests that IRAK4 inhibitors can ameliorate symptoms of colitis. researchgate.netmdpi.com For instance, one study reported that a novel IRAK4 inhibitor, DW18134, significantly reduced the disease activity index (DAI) and normalized food and water intake and body weight in a DSS-induced colitis model. researchgate.net Mechanistically, this effect was linked to the inhibition of IRAK4-induced activation of NF-κB signaling, reduced macrophage infiltration, and decreased inflammatory cytokine release. researchgate.netmdpi.com Another IRAK4 inhibitor, AF-45, also exhibited a therapeutic effect in a UC model. acs.org

Models of Acute Peritonitis and Gout

IRAK4 inhibitors have also been evaluated in models of acute peritonitis and gout. kymeratx.comnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net In an LPS-induced peritonitis model, an IRAK4 inhibitor significantly attenuated behavioral scores and reduced serum levels of TNF-α and IL-6, as well as inflammatory tissue injury. researchgate.netmdpi.com This was associated with diminished liver macrophage infiltration and reduced expression of related inflammatory cytokines. researchgate.netmdpi.com

In the monosodium urate (MSU) mouse air pouch model of gouty inflammation, IRAK4 inhibitors have been shown to block neutrophil infiltration. kymeratx.comresearchgate.net These findings highlight the role of IRAK4 in mediating the acute inflammatory responses characteristic of these conditions. kymeratx.comresearchgate.net

Experimental Autoimmune Encephalomyelitis (EAE) Studies

Experimental Autoimmune Encephalomyelitis (EAE) is a common animal model for multiple sclerosis. researchgate.net Studies using IRAK4 kinase-dead knock-in mice have shown significant resistance to the induction and progression of EAE. researchgate.netresearchgate.net This resistance was linked to a reduction in infiltrating inflammatory cells into the central nervous system and reduced autoantigen-specific CD4+ T cell-mediated IL-17 production. researchgate.netresearchgate.net The absence of IRAK4 kinase activity was found to block the induction of IL-23R expression, STAT3 activation by IL-23, and Th17 cytokine expression in differentiated Th17 cells. researchgate.net Adoptive transfer of IRAK4 kinase-dead Th17 cells failed to induce EAE, further indicating the necessity of IRAK4 kinase activity for the pathogenic function of Th17 cells in this model. researchgate.net

Dermatological Inflammation Models (e.g., imiquimod-induced psoriasis, atopic dermatitis)

Preclinical studies have also explored the efficacy of IRAK4 inhibitors in models of dermatological inflammation, including imiquimod-induced psoriasis and models relevant to atopic dermatitis. kymeratx.comnih.govnih.govnih.govresearchgate.netresearchgate.net In mice with imiquimod-induced psoriasis, treatment with IRAK4 inhibitors significantly reduced the severity of psoriasis-like lesions, including erythema, skin thickening, and scaling. nih.gov IRAK4 inhibition has been shown to dampen disease activity in murine models of skin inflammation induced by various stimuli, including IL-23, IL-33, imiquimod, and MC903. nih.govresearchgate.net These effects are associated with the inhibition of TLR and IL-1 responses in key skin cell types like dendritic cells and keratinocytes. nih.govresearchgate.net Furthermore, IRAK4 inhibition consistently affected central mediators of psoriasis (IL-17A) and atopic dermatitis (IL-4 and IL-13) in these models. nih.govresearchgate.net

Investigations in Oncology Models

Beyond inflammatory and autoimmune diseases, IRAK4 inhibition has also been investigated in preclinical oncology models. frontiersin.orgresearchgate.netjci.orgasco.orgaacrjournals.org Inappropriate IRAK4 activity has been linked to the progression of various cancers, including hematologic malignancies and some solid tumors. frontiersin.orgresearchgate.net Preclinical studies suggest that IRAK4 inhibition may have anti-tumor effects. frontiersin.orgresearchgate.netaacrjournals.org

Research in colorectal cancer models indicates that chemotherapy can induce TLR9, which signals through IRAK4 to promote pro-survival NFκB signaling. frontiersin.orgasco.org IRAK4 inhibition has been shown to potentiate the effects of chemotherapy in this setting. frontiersin.org In a DSS-induced colitis model, which can lead to colonic neoplasm, treatment with an IRAK4 inhibitor resulted in significantly fewer visible tumors and microadenomas compared to vehicle-treated mice. jci.org

In pancreatic cancer models, IRAK4 inhibition has been reported to reduce tumor desmoplasia and revitalize intratumoral T cells, suggesting potential for combination with immune checkpoint inhibitors. ascopubs.orgasco.org Studies in lung cancer models have shown that IRAK4 is overexpressed in carcinogen-exposed lungs and human lung cancers, and its inhibition mitigated tumor growth in mice. aacrjournals.org

Hematologic Malignancies

Dysregulated IRAK4 activity is linked to the progression of several hematologic malignancies. frontiersin.orgfrontiersin.org The IRAK4 pathway, often activated by mutations in genes like MYD88 or spliceosome components, contributes to the survival and proliferation of malignant cells. frontiersin.orgfrontiersin.orgnih.gov Preclinical studies have investigated the efficacy of IRAK4 inhibition in different types of blood cancers.

Diffuse Large B-Cell Lymphoma (DLBCL) Models

In the activated B-cell like (ABC) subtype of DLBCL, activating mutations in MYD88, particularly the L265P mutation, are common and lead to constitutive activation of the IRAK4 and NF-κB pathway, driving tumor cell survival and proliferation. frontiersin.orgaacrjournals.orgcuris.comashpublications.orgcuris.com Preclinical studies have shown that IRAK4 inhibition can have therapeutic effects in MYD88-mutated ABC DLBCL. frontiersin.orgaacrjournals.orgashpublications.orgnimbustx.com

Studies using IRAK4 inhibitors, including compounds like ND-2158, have demonstrated anti-tumor activity in ABC DLBCL cell lines and xenograft models with the MYD88 L265P mutation. frontiersin.orgaacrjournals.orgcuris.comashpublications.orgnimbustx.com For instance, ND-2158 decreased tumor growth in a mouse xenograft model of ABC DLBCL without excessive toxicity and significantly reduced IRAK4 phosphorylation within the tumors. frontiersin.org Another IRAK4 inhibitor, GGP314, exhibited dose-dependent antitumor activity in an immunocompetent chicken embryo chorioallantoic membrane (CAM) model of MYD88-mutant ABC-DLBCL, resulting in up to 55% tumor growth inhibition. aacrjournals.org IRAK4 inhibitors have shown selective toxicity towards ABC DLBCL cell lines harboring the MYD88 L265P mutation, while showing minimal activity against germinal center B-cell like (GCB) DLBCL cell lines or cells with wild-type MYD88. aacrjournals.orgashpublications.orgnimbustx.com

Table 1: Preclinical Findings in MYD88-Mutated ABC DLBCL Models

| Model Type | Key Mutation/Feature | IRAK4 Inhibitor Tested | Key Finding | Source Indices |

| Cell Lines | MYD88 L265P mutation | IRAK4 inhibitors | Selective toxicity, inhibition of NF-κB activation, induction of apoptosis. | aacrjournals.orgashpublications.orgnimbustx.com |

| Mouse Xenograft (e.g., OCI-LY3, OCI-Ly10) | MYD88 L265P mutation | ND-2158, CA-4948 | Decreased tumor growth, reduced IRAK4 phosphorylation. | frontiersin.orgcuris.com |

| Chicken Embryo Chorioallantoic Membrane (CAM) | MYD88-mutant ABC-DLBCL | GGP314 | Dose-dependent tumor growth inhibition (up to 55%). | aacrjournals.org |

Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS) Models

In AML and MDS, particularly in cases harboring mutations in splicing factors such as U2AF1 and SF3B1, there is an overexpression of the oncogenic long form of IRAK4 (IRAK4-L). frontiersin.orgfrontiersin.orgnih.govbiorxiv.org This hypermorphic IRAK4-L activates myddosomal signaling, promoting cell survival and blocking hematopoietic differentiation. frontiersin.orgbiorxiv.orgcuris.com Preclinical studies have explored the anti-leukemic activity of IRAK4 inhibition in these myeloid malignancies. frontiersin.orgnih.gov

IRAK4 inhibitors, including CA-4948 (emavusertib), have shown anti-leukemic activity in preclinical AML and MDS models, particularly in those with spliceosome mutations. nih.govbiorxiv.orgcuris.com CA-4948 has been shown to block TLR-stimulated cytokine release and ameliorate the differentiation block observed in SF3B1 mutant MDS and AML cells in clonogenic assays. biorxiv.orgcuris.com In mouse xenograft models, treatment with IRAK4 inhibitors has led to decreased leukemic burden. curis.comashpublications.orgashpublications.org Studies have indicated that IRAK4 inhibition can reduce viability in leukemic stem and progenitor cells from AML samples. curis.com While IRAK4 inhibitors have shown promising results, some studies suggest that targeting IRAK4 alone may result in moderate responses due to functional complementation by IRAK1, suggesting a potential benefit in dual IRAK1/4 inhibition. ashpublications.orgashpublications.org

Table 2: Preclinical Findings in AML and MDS Models

| Model Type | Key Mutation/Feature | IRAK4 Inhibitor Tested | Key Finding | Source Indices |

| Cell Lines (e.g., SF3B1 mutant) | SF3B1 or U2AF1 mutations | CA-4948 | Amelioration of differentiation block, reduced NF-κB activation, decreased inflammatory cytokine production. | biorxiv.orgcuris.com |

| Patient-Derived Xenograft (PDX) Mouse Models | SF3B1 or U2AF1 mutations, various | CA-4948, KME-2780 | Decreased leukemic burden, suppression of leukemic stem/progenitor cells (more pronounced with dual IRAK1/4). | curis.comashpublications.orgashpublications.org |

| Primary Patient Samples (in vitro) | SF3B1 or U2AF1 mutations | CA-4948 | Increased myeloid differentiation, reduced viability in leukemic stem/progenitor cells. | curis.com |

Role in Overcoming Resistance to Other Targeted Therapies

Emerging evidence suggests that IRAK4 signaling can contribute to adaptive resistance to various cancer therapies, including targeted therapies like BTK and PI3K inhibitors used in B-cell lymphomas. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net Persistent survival signaling through IRAK4 has been observed in B-cell lymphoma patients treated with BTK inhibitors. frontiersin.orgresearchgate.netresearchgate.net

Preclinical studies have investigated the potential of IRAK4 inhibition to overcome resistance to BTK and PI3K inhibitors. frontiersin.orgresearchgate.netresearchgate.netresearchgate.netaacrjournals.org In marginal zone lymphoma (MZL) cell lines, the IRAK4 inhibitor emavusertib (B3028269) (CA-4948) demonstrated synergy with inhibitors of BCR signaling pathways, such as ibrutinib (B1684441) (a BTK inhibitor) and idelalisib (B1684644) (a PI3K inhibitor). frontiersin.orgresearchgate.netaacrjournals.org This synergy was observed even in cell lines that had developed secondary resistance to these targeted agents. frontiersin.orgresearchgate.netaacrjournals.org CA-4948 was shown to recover sensitivity to ibrutinib and idelalisib in resistant models, suggesting that IRAK4 inhibition can disrupt resistance mechanisms. aacrjournals.org The combination of IRAK4 and BTK inhibition has shown synergistic effects in inducing selective cell death in hematological tumors with the activating MYD88 mutation. nimbustx.com

Table 3: Overcoming Resistance to Targeted Therapies

| Resistance Context | Targeted Therapies Involved | IRAK4 Inhibitor Tested | Key Finding | Source Indices |

| Secondary resistance in Lymphoma cell lines (MZL) | BTK inhibitors (ibrutinib), PI3K inhibitors (idelalisib, copanlisib) | CA-4948 | Synergy with BTK and PI3K inhibitors, improved sensitivity in resistant cells. | frontiersin.orgresearchgate.netaacrjournals.org |

| Hematological tumors with MYD88 mutation | BTK inhibitors (ibrutinib) | ND-2110, ND-2158 | Synergistic induction of selective cell death. | nimbustx.com |

Solid Tumor Models

Beyond hematologic malignancies, aberrant IRAK4 signaling has also been implicated in certain solid tumors. frontiersin.orgfrontiersin.org Preclinical research has explored the therapeutic potential of IRAK4 inhibition in solid tumor models, including colorectal cancer and pancreatic ductal adenocarcinoma. asco.orgcuris.com

Colorectal Cancer (CRC)

Aberrant activation of NF-κB is a key feature in colorectal cancer and contributes to chemoresistance. nih.govresearchgate.netnih.govjci.org The TLR/IL-1R pathway, signaling through IRAK4, is a significant driver of IKKs in solid cancers. nih.govjci.org Preclinical studies have investigated the role of IRAK4 in CRC tumorigenesis and its potential as a therapeutic target. nih.govresearchgate.netnih.govjci.org

IRAK4 inhibition has been shown to significantly abrogate colitis-induced neoplasm in APCMin/+ mice, a genetic model of colorectal cancer. nih.govresearchgate.netnih.govjci.org Bone marrow transplant experiments in these models indicated an essential role of IRAK4 in immune cells during neoplastic progression. nih.govresearchgate.netnih.govjci.org Chemotherapy has been found to enhance IRAK4 and NF-κB activity in CRC cells through upregulating TLR9 expression, suggesting a feed-forward pathway that protects CRC cells from chemotherapy. nih.govresearchgate.netnih.govjci.org This chemotherapy-induced IRAK4 activity can be suppressed by IRAK4 inhibitors, and IRAK4 inhibition has been shown to synergize with chemotherapy in vitro and in vivo, prolonging the survival of CRC-bearing mice. researchgate.netnih.gov

Table 4: Preclinical Findings in Colorectal Cancer Models

| Model Type | Key Feature/Model | IRAK4 Inhibitor Tested | Key Finding | Source Indices |

| APCMin/+ Mouse Model | Colitis-induced tumorigenesis | IRAK4 inhibitors | Significant abrogation of neoplasm, essential role of IRAK4 in immune cells during progression. | nih.govresearchgate.netnih.govjci.org |

| CRC Cell Lines (in vitro) | Chemotherapy-induced signaling | IRAK4 inhibitors | Suppression of chemotherapy-enhanced IRAK4/NF-κB activity, synergy with chemotherapy. | nih.govresearchgate.netnih.govjci.org |

| CRC-bearing Mice (in vivo) | Chemoresistance | IRAK4 inhibitors | Synergy with chemotherapy, prolonged survival. | nih.gov |

Pancreatic Ductal Adenocarcinoma (PDAC) Models

Constitutive activation of IRAK4 has been observed in a significant proportion of PDAC cases and is correlated with NF-κB activation and poor prognosis. frontiersin.orgnih.govresearchgate.netaacrjournals.org IRAK4 signaling has also been linked to resistance to chemotherapy and checkpoint immunotherapy in PDAC. asco.orgnih.govresearchgate.netprnewswire.comaacrjournals.org

Preclinical studies have demonstrated the potential of targeting IRAK4 in PDAC. asco.orgcuris.comnih.govresearchgate.netaacrjournals.orgprnewswire.comaacrjournals.org Inhibition of IRAK4 has been shown to potently reduce NF-κB activity, suppress anchorage-independent growth, and decrease chemoresistance in PDAC cells. nih.govaacrjournals.org Both pharmacological inhibition and genetic ablation of IRAK4 have significantly abolished PDAC growth in mice and augmented the therapeutic effect of chemotherapy, such as gemcitabine, by promoting apoptosis and reducing tumor fibrosis. nih.govaacrjournals.orgaacrjournals.org Studies using a conditional IRAK knockout PDAC mouse model showed that loss of tumor-intrinsic IRAK4 led to tumors that were more inflamed and infiltrated with activated T cells, and were sensitive to checkpoint immunotherapy. frontiersin.orgresearchgate.netprnewswire.com IRAK4 inhibition has also been shown to reduce tumor desmoplasia and revitalize intratumoral T cells, setting the stage for combination with immune checkpoint inhibitors. asco.orgprnewswire.com

Table 5: Preclinical Findings in Pancreatic Ductal Adenocarcinoma (PDAC) Models

| Model Type | Key Feature/Model | IRAK4 Inhibitor Tested | Key Finding | Source Indices |

| PDAC Cell Lines (in vitro) | Constitutive IRAK4/NF-κB activity, chemoresistance | IRAK4 inhibitors | Reduced NF-κB activity, suppressed anchorage-independent growth, decreased chemoresistance. | nih.govaacrjournals.org |

| PDAC Mouse Models (in vivo, including genetic) | Tumor growth, response to chemotherapy/immunotherapy | IRAK4 inhibitors | Abolished tumor growth, augmented chemotherapy effect, increased T-cell infiltration, sensitivity to immunotherapy (with genetic ablation). | frontiersin.orgasco.orgnih.govresearchgate.netaacrjournals.orgprnewswire.comaacrjournals.org |

| Cancer-Associated Fibroblasts (CAF) (in vitro) | IRAK4/NF-κB activity, tumor fibrosis support | IRAK4 inhibitors | Reduced NF-κB activity, disrupted tumor-stroma feedforward signal. | aacrjournals.org |

Prostate Cancer Pathogenesis

Research suggests a potential link between IRAK4 and the development of prostate cancer. Chronic inflammation, partly driven by dysfunctional TLR signaling and increased innate immune responses, is considered a significant factor in prostate cancer pathogenesis. wikipedia.org Mutations in the IRAK4 gene have been associated with impaired TLR signaling, potentially leading to heightened innate immune responses and inflammation, which over time could contribute to the onset of prostate cancer. wikipedia.org While the provided search results mention IRAK4 inhibitors and degraders being investigated for various conditions, including some cancers, specific detailed research findings on IRAK4i-2 directly in prostate cancer pathogenesis models were not prominently featured in the immediate results. However, the broader context of IRAK4's role in inflammation and cancer, particularly in the tumor microenvironment, suggests a potential area of investigation.

Modulation of Tumor Microenvironment

IRAK4 appears to play a significant role in modulating the tumor microenvironment, particularly in promoting an immunosuppressive and pro-tumorigenic environment. In pancreatic ductal adenocarcinoma (PDAC), constitutive IRAK4 activation has been observed and correlates with poor prognosis and chemoresistance. nih.govaacrjournals.org IRAK4 is a key regulator of numerous cytokines and chemokines, such as GM-CSF, CCL2, CXCL1, CXCL2, IL-8, and IL-1β, which are known to influence the intensely fibrotic and immune-suppressive tumor microenvironment in PDAC. nih.gov For instance, GM-CSF derived from PDAC can recruit myeloid cells that inhibit CD8+ T cells, while CCL2 can engage CCR2 on tumor-associated macrophages, further suppressing CD8+ cells and enhancing tumor-initiating stem cells. nih.gov Inhibition of IRAK4 has been shown to reduce the secretion of these pro-inflammatory cytokines from PDAC cells. nih.govaacrjournals.org Studies using IRAK4 inhibitors, such as ND2158 (a competitive IRAK4 inhibitor), have demonstrated the ability to decrease the secretion of cytokines like CCL2, CCL3, CCL4, TNFα, IL1β, and IL6 in chronic lymphocytic leukemia (CLL) cells, suggesting a role in disrupting inflammatory pathways within the tumor microenvironment regardless of MYD88 mutational status. aacrjournals.org

Research in Infectious Disease Models

IRAK4's central role in TLR and IL-1R signaling makes it a critical component of the innate immune response to various pathogens. Consequently, IRAK4 inhibitors have been investigated in models of infectious diseases.

SARS-CoV-2 Pathogenesis (e.g., macrophage inflammatory reprogramming, cytotoxicity mitigation)

Escalated innate immunity significantly contributes to SARS-CoV-2 pathology. nih.gov The SARS-CoV-2 Spike protein can activate IRAK4 signaling in human macrophages through both ACE2-dependent and independent mechanisms involving TLR2 and TLR7. nih.gov This activation leads to inflammatory and glycolytic reprogramming of macrophages. nih.gov Inhibition of IRAK4 (using IRAK4i) has been shown to counteract this reprogramming. nih.gov Specifically, IRAK4i treatment can dysregulate the inflammatory and metabolic imprints activated by the Spike protein. nih.gov

Studies have shown that IRAK4 inhibition blunts the inflammatory reprogramming of macrophages induced by the Spike protein by affecting IRF5 and IRF7 pathways, leading to a reduction in monokines such as IL-6, IL-8, TNFα, and CCL2. nih.gov Furthermore, IRAK4 inhibition can rescue the SARS-CoV-2-induced cytotoxic effect in ACE2+ HEK 293 cells. nih.gov In murine models where human SARS-CoV-2 Spike protein is not recognized by mouse ACE2, TLRs were responsible for the inflammatory and glycolytic responses, and these were dysregulated by IRAK4i therapy. nih.govnih.gov This suggests that IRAK4i could be a potential strategy for severe COVID-19 by counter-regulating ACE2 and TLR-mediated macrophage hyperactivation. nih.govnih.gov

The IRAK4-IRF5 pathway has been implicated in the hyperinflammatory cytokine and chemokine response observed in COVID-19. researchgate.net IRAK4 inhibitors reduce SARS-CoV-2-induced cytotoxicity by targeting IRF5 and IRF7 and decreasing the production of monokines and cytokines like IL-6, IL-8, TNF-α, and CCL2. researchgate.net Direct inhibition of IRAK4 has also been shown to prevent SARS-CoV-2-mediated acute respiratory distress syndrome in mouse models. nih.gov

The following table summarizes some of the observed effects of IRAK4 inhibition on macrophage response to SARS-CoV-2 Spike protein:

| Effect | Observation | Reference |

| Macrophage Inflammatory Reprogramming | Blunted through IRF5 and IRF7, reduced IL-6, IL-8, TNFα, CCL2. | nih.gov |

| Macrophage Glycolytic Reprogramming | Counteracted, rebalancing oxidative phosphorylation over metabolic activity. | nih.gov |

| Cytotoxicity Mitigation (ACE2+ HEK 293 cells) | Rescued SARS-CoV-2-induced cytotoxic effect. | nih.gov |

| Acute Respiratory Distress Syndrome (mice) | Prevented by direct IRAK4 inhibition. | nih.gov |

Intracellular Bacterial Infections (e.g., Listeria monocytogenes, Mycobacterium smegmatis)

IRAK4 kinase activity is crucial for regulating innate immunity during infections with intracellular bacteria such as Listeria monocytogenes and Mycobacterium smegmatis. Studies using macrophages from mice with kinase-inactive IRAK4 (IRAK4KI) have demonstrated deficient cytokine and microbicidal responses upon infection with these bacteria. nih.govnih.gov

Compared to macrophages with kinase-sufficient IRAK4, IRAK4KI macrophages showed decreased production of TNF-α, IL-6, IL-1β, and CCL5 when infected with L. monocytogenes or M. smegmatis. nih.govnih.gov Bacterial infection in IRAK4KI macrophages led to attenuated activation of IRAK1, MAPKs, and NF-κB, and impaired induction of inducible NO synthase mRNA and secretion of NO. nih.govnih.gov This impaired immune response correlated with elevated microbial burdens in IRAK4KI macrophages. nih.govnih.gov

In systemic infection models, IRAK4KI mice infected with M. smegmatis or L. monocytogenes exhibited decreased levels of serum IL-6 and CXCL-1 but increased bacterial burdens in the spleen and liver compared to wild-type animals. nih.govnih.gov This indicates that IRAK4 kinase activity is essential for effective cytokine and microbicidal responses against these intracellular bacteria. nih.govnih.gov

The following table summarizes the impact of kinase-inactive IRAK4 on responses to L. monocytogenes and M. smegmatis in macrophages:

| Response Parameter | IRAK4KI Macrophages vs. Wild-Type | Reference |

| TNF-α production | Decreased | nih.govnih.gov |

| IL-6 production | Decreased | nih.govnih.gov |

| IL-1β production | Decreased | nih.govnih.gov |

| CCL5 production | Decreased | nih.govnih.gov |

| IRAK1 activation | Attenuated | nih.govnih.gov |

| MAPKs activation | Attenuated | nih.govnih.gov |

| NF-κB activation | Attenuated | nih.govnih.gov |

| Inducible NO synthase mRNA induction | Impaired | nih.govnih.gov |

| NO secretion | Impaired | nih.govnih.gov |

| Microbial burdens (in vitro) | Elevated | nih.govnih.gov |

Endotoxic Shock and Acute Liver Injury Models

IRAK4 plays a critical role in the signaling pathways that lead to endotoxic shock and acute liver injury. Mice lacking IRAK4 are completely resistant to LPS-induced endotoxic disorder. researchgate.netaai.org Similarly, they are resistant to acute liver injury induced by the TLR9 agonist CpG DNA plus d-galactosamine. aai.org

Studies investigating potential therapeutic agents have shown that compounds inhibiting IRAK4 can ameliorate these conditions. For example, chlorogenic acid, a constituent of Lonicerae flos extract, was found to rescue endotoxic mortality in LPS-intoxicated mice and ameliorate acute liver injury induced by LPS/d-galactosamine. aai.org The mechanism involved chlorogenic acid inhibiting the autophosphorylation (activation) of IRAK4 in peritoneal macrophages stimulated by various TLR agonists, IL-1α, or high-mobility group box-1, indicating a direct effect on IRAK4 kinase activity. aai.org This consequently attenuated the levels of NF-κB/AP-1 target genes encoding pro-inflammatory cytokines like TNF-α, IL-1α, IL-6, and high-mobility group box-1 in vivo under conditions of endotoxemia or acute liver injury. aai.org These findings suggest IRAK4 as a molecular target for treating innate immunity-related shock and organ dysfunction following insults from various TLR pathogens. aai.org

Furthermore, research on ethanol-induced liver injury in mice has highlighted the critical role of IRAK4 kinase activity. Increased IRAK4 phosphorylation was observed in the livers of patients with alcoholic hepatitis. nih.govnih.gov In mouse models of chronic ethanol-induced liver injury, hepatic inflammation and hepatocellular damage were attenuated in mice with kinase-inactive IRAK4. nih.govnih.gov IRAK4 kinase activity promotes the expression of acute phase proteins in response to ethanol (B145695) exposure. nih.govnih.gov Pharmacological inhibition of IRAK4 kinase activity effectively attenuated ethanol-induced liver injury, inflammation, and steatosis in mouse models. nih.govnih.gov

The following table summarizes the effects related to IRAK4 in endotoxic shock and acute liver injury models:

| Condition | IRAK4 Status/Intervention | Observed Effect | Reference |

| LPS-induced Endotoxic Disorder | IRAK4 deficiency | Complete resistance. | researchgate.netaai.org |

| LPS-induced Endotoxic Shock | IRAK4 inhibition (CGA) | Rescued mortality, inhibited IRAK4 activation, attenuated pro-inflammatory mediators. | aai.org |

| TLR9 agonist + d-galactosamine-induced ALI | IRAK4 deficiency | Complete resistance. | aai.org |

| LPS/d-galactosamine-induced ALI | IRAK4 inhibition (CGA) | Ameliorated ALI, inhibited IRAK4 activation, attenuated pro-inflammatory mediators. | aai.org |

| Ethanol-induced Liver Injury | Increased p-IRAK4 | Observed in alcoholic hepatitis patients. | nih.govnih.gov |

| Ethanol-induced Liver Injury | Kinase-inactive IRAK4 mice | Attenuated hepatic inflammation and hepatocellular damage. | nih.govnih.gov |

| Ethanol-induced Liver Injury | IRAK4 inhibition | Attenuated liver injury, inflammation, and steatosis. | nih.govnih.gov |

Structure Activity Relationship Sar and Rational Design of Irak4i 2

Discovery Approaches for IRAK4i-2

The identification of initial lead compounds for IRAK4 inhibition has historically involved various screening and design methodologies aimed at finding molecules that can effectively interact with the kinase domain.

High-Throughput Screening (HTS) Strategies

High-Throughput Screening (HTS) has served as a fundamental approach in the early stages of discovering IRAK4 inhibitors. This method involves rapidly testing large libraries of diverse small molecules against the IRAK4 enzyme to identify initial "hits" that exhibit inhibitory activity nih.govuni.luguidetopharmacology.orgguidetopharmacology.orgtocris.comvulcanchem.comnih.gov. HTS campaigns have successfully identified various chemical scaffolds with moderate potency against IRAK4, such as pyrimidine (B1678525) or indazole cores, which then serve as starting points for further medicinal chemistry optimization nih.govguidetopharmacology.orgguidetopharmacology.orgtocris.comvulcanchem.com. The output of HTS provides a diverse set of chemical starting points that can be further refined to improve potency, selectivity, and pharmacokinetic properties.

Fragment-Based Drug Design (FBDD) Principles

Fragment-Based Drug Design (FBDD) represents an alternative or complementary strategy to HTS, particularly valuable for targeting challenging protein binding sites like that of IRAK4 invivochem.cnwikipedia.org. FBDD involves screening libraries of small, low-molecular-weight fragments that bind weakly to the target protein. These fragments, by virtue of their size, can explore a broader range of chemical space more efficiently than larger molecules. Once fragments that bind to specific sites on IRAK4 are identified, often through biophysical techniques like Surface Plasmon Resonance (SPR), they can be grown, merged, or linked together to create more potent and selective lead compounds invivochem.cn. This approach, frequently guided by structural information, has been instrumental in the discovery of optimized IRAK4 inhibitors, including clinical candidates like PF-06650833 wikipedia.org.

Structural Insights into IRAK4-Inhibitor Binding

A deep understanding of how inhibitors bind to the IRAK4 kinase domain at the molecular level is crucial for rational design and SAR optimization. This understanding is largely derived from structural biology techniques and computational modeling.

X-ray Crystallography of IRAK4-Inhibitor Complexes

X-ray crystallography has played a critical role in elucidating the binding modes of IRAK4 inhibitors nih.govuni.luguidetopharmacology.orgguidetopharmacology.orgtocris.comvulcanchem.comwikipedia.org. By solving the three-dimensional structures of IRAK4 in complex with various inhibitors, researchers can visualize the precise interactions between the small molecule and the protein's active site. These co-crystal structures provide invaluable information on how different chemical moieties of an inhibitor orient within the binding pocket, which amino acid residues are involved in recognition, and how the protein's conformation might change upon ligand binding. This structural information directly informs the rational design process, allowing for targeted modifications to improve binding affinity, selectivity, and other desired properties guidetopharmacology.orgguidetopharmacology.org. Numerous crystal structures of IRAK4 in complex with inhibitors are available in public databases, providing a rich resource for structure-based drug design efforts wikipedia.org.

Key Active Site Residues and Binding Pockets

The ATP binding site of IRAK4, like other kinases, is a key region for inhibitor binding. Structural studies have identified several key amino acid residues within this site that are critical for the interaction with inhibitors. Notable among these are:

Tyr262: This residue is a unique tyrosine gatekeeper in the IRAK kinase family. Its presence and position significantly influence the shape and accessibility of the binding pocket, particularly the hydrophobic back pocket, making it a key determinant of inhibitor binding mode and selectivity.

Lys213: Located in the catalytic loop, Lys213 is a crucial residue involved in ATP binding and catalysis. It often forms hydrogen bonds with inhibitors.

Met265: This residue is part of the hinge region, a conserved motif in kinases that typically forms hydrogen bonds with the backbone of bound ligands, providing a critical anchoring point for inhibitors.

Leu318: This hydrophobic residue contributes to hydrophobic interactions within the binding pocket, influencing the fit and affinity of lipophilic portions of inhibitors.

Other residues such as Val263, Ala211, Tyr264, Val200, Ser269, Asp272, Asp329, Met192, and Ala315 have also been shown to interact with various IRAK4 inhibitors through hydrogen bonds or hydrophobic contacts guidetopharmacology.org. The specific combination and nature of interactions with these residues dictate the potency and selectivity of an IRAK4 inhibitor.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

Detailed analysis of IRAK4-inhibitor co-crystal structures and computational modeling studies consistently highlights the importance of both hydrogen bonding and hydrophobic interactions in achieving high binding affinity and selectivity guidetopharmacology.org.

Hydrogen bonds are frequently observed between inhibitors and the backbone atoms of residues in the hinge region, particularly Met265 and Val263. Interactions with catalytic residues like Lys213 are also common. These specific hydrogen bonds provide crucial stability to the inhibitor-IRAK4 complex.

For this compound, specifically, molecular dynamics simulations have indicated that residues Met192, Tyr262, Met265, Asp278, and Ala315 play vital roles in its binding, with hydrogen and hydrophobic bonds being important in the binding process.

| Interaction Type | Key Residues Involved | Description |

| Hydrogen Bonding | Met265, Val263, Lys213, Ser269, Asp272, Asp329, Ala315 | Interactions with backbone or side-chain atoms, providing binding stability. |

| Hydrophobic/Pi-Pi | Tyr262, Leu318, Met192, Ala211, Tyr264, Val200 | Non-polar interactions, including aromatic stacking, contributing to affinity. |

Table 1: Key Interactions in IRAK4-Inhibitor Binding

The rational design process for this compound and other inhibitors involves leveraging these structural insights to guide chemical modifications. By understanding which parts of the molecule interact with specific residues or regions of the binding site, chemists can design compounds with improved potency, selectivity against other kinases (especially those with similar active site features), and favorable pharmaceutical properties. This iterative process of design, synthesis, structural analysis, and biological testing is fundamental to the successful development of IRAK4 inhibitors.

Optimization Strategies and SAR Studies

Optimization strategies for IRAK4 inhibitors focus on enhancing binding affinity to IRAK4 while minimizing interactions with off-target kinases, improving pharmacokinetic properties, and ensuring favorable physicochemical characteristics. SAR studies are fundamental to these optimization efforts.

Influence of Chemical Scaffolds on Potency and Selectivity

Various chemical scaffolds have been explored in the design of IRAK4 inhibitors, each contributing differently to the binding interactions within the kinase domain. Examples of scaffolds investigated include pyrimidine, indazole, imidazo[1,2-b]pyridazine (B131497), pyrido[2,3-d]pyrimidine, pyrazolopyrimidine, pyrrolotriazine, benzimidazole, imidazo[1,2-a]pyridine, quinazoline, oxazolo[4,5-b]pyridine, dihydrobenzofuran, dihydrofuro[2,3-b]pyridine, and benzolactam cores. nih.govrcsb.orgresearchgate.netnih.govrcsb.orgresearchgate.netresearchgate.netrcsb.orgnih.govosti.govsci-hub.senih.gov

The choice of scaffold significantly influences the inhibitor's ability to form key interactions with the IRAK4 binding site, such as hydrogen bonds with the hinge region (e.g., involving the trans-amide or aminopyrimidine moieties) nih.govacs.orgosti.gov and interactions within the front and back pockets of the ATP-binding site. nih.govacs.org For instance, a 5-aryl-2,4-diaminopyrimidine core has been identified as a potent scaffold for IRAK4 inhibition. nih.gov Imidazo[1,2-b]pyridazines have also been designed as potent IRAK4 inhibitors, exhibiting favorable kinase selectivity profiles. nih.gov Indazole and imidazo[1,2-b]pyridazine scaffolds were disclosed in patents as IRAK4 modulators. nih.gov Pyrrolotriazines were explored as part of a scaffold hopping strategy to improve permeability compared to pyrrolopyrimidine series. rcsb.orgnih.gov

Different scaffolds can lead to varied binding modes. For example, some pyrazole-based IRAK4 inhibitors have shown an unusual binding mode determined by X-ray crystallography. rcsb.org The core structure dictates the presentation of substituents to different regions of the binding site, thereby influencing potency and selectivity.

Impact of Substituent Modifications on Binding Affinity

Modifications to substituents on the core scaffold are critical for fine-tuning interactions with the IRAK4 binding site and improving binding affinity. SAR studies involve systematically varying substituents at different positions on the core to probe the contributions of steric, electronic, and hydrogen bonding interactions.

For IRAK4 inhibitors with a 5-aryl-2,4-diaminopyrimidine core, the size and hydrogen-bond-forming capability of the substituent at the pyrimidine 5-position are important for selectivity over kinases like TAK1. nih.gov Substituents on the indazole core, particularly at the N2-position, can provide an exit vector to address the IRAK4 front pocket, contributing to enhanced selectivity over other kinases. nih.govacs.org

Specific examples of substituent effects include the impact of replacing a trifluoromethyl substituent with a methyl group, which led to a decrease in potency in one series of IRAK4 inhibitors. acs.org Introduction of a difluoromethyl substituent conferred slightly enhanced potency. acs.org Substituents with a hydroxyl group were introduced to improve aqueous solubility, although their impact on potency varied depending on stereochemistry. acs.org Altering substituents on a pyrrolotriazine core culminated in compounds with promising properties. rcsb.orgnih.gov In some series, methylation of a piperidine (B6355638) ring resulted in a loss of potency compared to the unsubstituted analogue. osti.gov

SAR analysis has also revealed non-linear potency trends with certain substituents, such as an isoquinoline (B145761) ether substituent in the discovery of Zimlovisertib. nih.govacs.orgresearchgate.netnih.gov The introduction of fluorine substitution on a lactam ring enhanced potency in the same series. nih.govacs.orgresearchgate.netnih.gov These findings highlight the complex interplay between substituent structure and binding interactions.

Investigation of Stereochemical Preferences

Stereochemistry can significantly impact the binding affinity and selectivity of chiral IRAK4 inhibitors due to the specific three-dimensional architecture of the binding site. Investigations into stereochemical preferences involve synthesizing and evaluating different enantiomers or diastereomers of a compound.

In the optimization of certain IRAK4 inhibitors, a clear stereochemical bias has been observed. For example, in a series of 2,6-diaminopyrimidin-4-one inhibitors, the R configuration of a pyrrolidine (B122466) substituent was favored for potency. osti.gov This stereochemical preference also carried over to a piperidine modification, where one enantiomer showed a significant loss in potency compared to the other. osti.gov

Studies on the IRAK4 inhibitor Zimlovisertib (PF-06650833) revealed a slight potency preference for a specific stereochemistry (all-syn (2S,3S,4S)) in a fluorine-substituted lactam moiety. nih.govacs.orgresearchgate.netnih.gov These investigations underscore the importance of controlling and evaluating stereochemistry during the rational design and optimization of IRAK4 inhibitors to achieve optimal binding and biological activity.

Selectivity Profiling against Off-Target Kinases

Achieving selectivity for IRAK4 over other kinases is crucial to avoid off-target effects and potential toxicity. Selectivity profiling involves evaluating the inhibitory activity of a compound against a broad panel of kinases.

Potent IRAK4 inhibitors are profiled against diverse kinome panels to assess their specificity. For example, one compound (compound 27) displayed >100-fold selectivity versus 85% of a 370-kinase panel relative to its inhibition of IRAK4. nih.gov Another highly selective inhibitor (HS-243) showed exquisite selectivity toward both IRAK1 and IRAK4 in a kinome-wide screen of 468 protein kinases, with minimal activity against TAK1. nih.gov

While some IRAK4 inhibitors show high selectivity, others may exhibit activity against closely related kinases or kinases with similar binding site features. For instance, one chemical probe for IRAK4 (GNE-2256) showed binding to FLT3, JAK1, JAK2, LRRK2, NTRK1, and NTRK2 in an in vitro kinase panel, although these off-targets displayed greater selectivity in cellular assays. researchgate.net Another compound (IRAK4-IN-4) inhibited both IRAK4 and cyclic GMP-AMP synthase (cGAS). medchemexpress.com

Selectivity profiling data is essential for understanding the potential for off-target effects and guiding further optimization to improve the therapeutic index of IRAK4 inhibitors.

Advanced Research Methodologies and Computational Approaches in Irak4i 2 Studies

In Vitro Biochemical Assays

In vitro biochemical assays are fundamental for characterizing the direct interaction and inhibitory effects of IRAK4i-2 on the IRAK4 enzyme and downstream signaling pathways.

IRAK4 Kinase Activity Assays

IRAK4 kinase activity assays are crucial for determining the potency and selectivity of IRAK4 inhibitors. These assays typically involve incubating recombinant human IRAK4 kinase with a substrate peptide and ATP in the presence or absence of the inhibitor. The level of phosphorylated substrate peptide or the amount of ADP produced is then measured to quantify kinase activity. For instance, the ADP-Glo™ Kinase Assay is a luminescent assay that measures the ADP generated from the kinase reaction, which is then converted to ATP and detected via a luciferase reaction. bpsbioscience.compromega.co.ukpromega.co.uk This method provides a sensitive and broad dynamic range for profiling the effects of compounds on kinase activity. Another approach utilizes a 33P-ATP radioisotope filtration binding technique to assess IRAK4 kinase activity. tgtherapeutics.com The HTScan® IRAK4 Kinase Assay Kit is another commercially available option that uses a biotinylated peptide substrate and a phospho-tyrosine antibody for detection. cellsignal.com These assays are essential for determining the half-maximal inhibitory concentration (IC50) values of this compound against IRAK4, indicating the compound's potency. acs.orgmedchemexpress.com

Cell-Based Inflammatory Marker Quantification (e.g., cytokine ELISA, RT-PCR)

Cell-based assays are used to evaluate the functional impact of this compound on cellular inflammatory responses. These often involve stimulating cells with Toll-like receptor (TLR) agonists or interleukin-1 receptor (IL-1R) ligands, which activate the IRAK4 pathway, and then measuring the levels of inflammatory markers. Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR) are commonly employed. ELISA is used to quantify the secretion of pro-inflammatory cytokines like TNF-α, IL-6, IL-1β, and chemokines into the cell supernatant. nih.govnih.govmdpi.comnih.govice-biosci.com RT-PCR is used to measure the mRNA expression levels of these inflammatory mediators and other genes involved in the inflammatory response within the cells. nih.govmdpi.comnih.govnih.govresearchgate.net Studies have shown that IRAK4 inhibitors can significantly reduce the production and mRNA levels of these inflammatory markers in various cell types, including macrophages and primary human monocytes, after stimulation with TLR agonists or viral proteins. nih.govnih.govresearchgate.netnih.gov

Cell Viability and Apoptosis Assays

Assessing the effect of this compound on cell viability and the induction of apoptosis is critical, particularly in the context of its potential therapeutic applications in diseases involving aberrant cell survival, such as certain lymphomas. Assays like the ATPLite luminescent assay are used to measure cell viability by quantifying ATP levels, which correlate with metabolically active cells. tgtherapeutics.com Flow cytometry is frequently used to detect apoptosis by staining cells with Annexin V/propidium iodide or Caspase 3&7/Sytox dead cell stains, allowing for the differentiation of viable, apoptotic, and dead cells. tgtherapeutics.comnih.gov Studies have demonstrated that IRAK4 inhibitors can reduce cell viability and induce apoptosis in a dose-dependent manner in various cancer cell lines, including B-cell lymphoma and anaplastic thyroid cancer cells. medchemexpress.comnih.govnih.govnih.govciberonc.es

Metabolic Profiling (e.g., ECAR, OCR measurements)

Metabolic profiling, particularly the measurement of extracellular acidification rate (ECAR) and oxygen consumption rate (OCR), provides insights into how this compound affects cellular energy metabolism. ECAR is an indicator of glycolysis, while OCR reflects mitochondrial respiration. The Seahorse XF Cell Mito Stress Test kit is commonly used for these measurements. nih.govnih.govresearchgate.netplos.org By measuring ECAR and OCR under different conditions (e.g., basal, stimulated, in the presence of inhibitors), researchers can assess the impact of IRAK4 inhibition on glycolytic capacity and oxidative phosphorylation. Studies have shown that IRAK4 inhibitors can counter-regulate metabolic reprogramming induced by inflammatory stimuli, rebalancing glycolysis and oxidative phosphorylation in cells like macrophages. nih.govnih.govresearchgate.net

Molecular Modeling and Simulation Techniques

Computational approaches, such as molecular modeling and simulation, play a vital role in the design, discovery, and optimization of IRAK4 inhibitors.

Molecular Docking and Virtual Screening

Molecular docking and virtual screening are powerful computational techniques used to identify potential IRAK4 inhibitors from large libraries of compounds and to predict their binding modes and affinities to the IRAK4 enzyme. Molecular docking involves computationally placing small molecules into the binding site of a target protein (in this case, IRAK4) and estimating the binding energy. mdpi.comresearchgate.netnih.govresearchgate.netaacrjournals.orgbiorxiv.org Virtual screening utilizes docking or other computational methods to rank and prioritize compounds from a database based on their predicted likelihood of binding to the target, thus narrowing down the number of compounds to be tested experimentally. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov These techniques are instrumental in structure-based drug design, allowing researchers to design novel compounds with improved potency and selectivity for IRAK4 by understanding the key interactions between the inhibitor and the enzyme's active site. acs.orgmdpi.comresearchgate.netnih.gov Pharmacophore-based virtual screening, which uses a 3D arrangement of chemical features essential for binding, is also applied in the discovery of IRAK4 inhibitors. mdpi.comresearchgate.netnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of IRAK4 in complex with inhibitors like this compound over time. These simulations provide insights into the stability of the protein-ligand complex and the conformational changes that occur upon binding nih.govdntb.gov.uamdpi.comnih.govresearchgate.netnih.govmdpi.com. MD simulations of IRAK4 inhibitors, such as a 50 ns simulation performed for one active compound, help to understand the binding mode and identify key active site residues involved in the interaction nih.govdntb.gov.uamdpi.comresearchgate.netnih.govmdpi.comsciprofiles.com. These simulations can confirm the stable binding of screened compounds to the IRAK4 protein nih.gov.

Binding Free Energy Calculations (e.g., MM/PBSA)

Binding free energy calculations, such as those using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, are performed to quantify the binding affinity between IRAK4 and its inhibitors nih.govdntb.gov.uamdpi.comresearchgate.netnih.govmdpi.comsciprofiles.com. This method calculates the free energy difference between the bound and unbound states of the molecules ambermd.org. MM/PBSA calculations help identify the specific active site residues whose interactions contribute significantly to the total binding energy nih.govdntb.gov.uamdpi.comresearchgate.netnih.govsciprofiles.com. For one active compound studied, the predicted binding free energy with IRAK4 was -112.841 kJ/mol, with Van der Waals and electrostatic energies identified as important contributors to binding nih.gov.

| Energy Component | Value (kJ/mol) | Contribution to Binding |

|---|---|---|

| Predicted Binding Energy | -112.841 | Total |

| Van der Waals Energy | -220.417 | Important |

| Electrostatic Energy | -45.771 | Important |

| Polar Solvation Energy | 173.117 | Did not benefit |

| SASA Energy | -19.859 |

Quantitative Structure-Activity Relationship (QSAR) Studies (e.g., 3D-QSAR, RF-CoMFA)

Quantitative Structure-Activity Relationship (QSAR) studies, including 3D-QSAR and Region-Focused CoMFA (RF-CoMFA), are utilized to build predictive models that correlate the structural properties of compounds with their biological activity against IRAK4 nih.govdntb.gov.uamdpi.comresearchgate.netnih.govmdpi.comsciprofiles.com. These models help in understanding the necessary structural characteristics of a ligand to design more potent IRAK4 inhibitors nih.govdntb.gov.uamdpi.comresearchgate.netnih.govsciprofiles.com. RF-CoMFA models have been developed for IRAK4 inhibitors, revealing reasonable statistical results with specific q² and r² values indicating their reliability and predictive ability dntb.gov.uamdpi.comresearchgate.netnih.govsciprofiles.comresearchgate.net. For example, an RF-CoMFA model derived using external test set validation showed q² = 0.751 and r² = 0.911 nih.gov.

| Parameter | RF-CoMFA (Test Set) |

|---|---|

| q² | 0.751 |

| ONC | 4 |

| r² | 0.911 |

Topological Water Network (TWN) Analysis